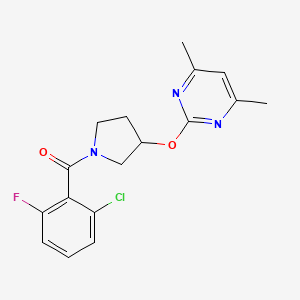

(2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O2/c1-10-8-11(2)21-17(20-10)24-12-6-7-22(9-12)16(23)15-13(18)4-3-5-14(15)19/h3-5,8,12H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSDTXRPIVQWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC=C3Cl)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with 4,6-dimethylpyrimidine-2-ol in the presence of a base.

Attachment of the Aromatic Ring: The final step involves the coupling of the pyrrolidine-pyrimidine intermediate with 2-chloro-6-fluorobenzoyl chloride under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing pyrimidine derivatives. For instance, pyrimidine-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound may exhibit similar properties due to its structural components that can interact with cellular pathways involved in cancer progression .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activity. The presence of the pyrimidine ring in the compound may enhance its ability to combat bacterial and fungal infections. Research indicates that modifications to the pyrimidine structure can lead to increased potency against resistant strains of bacteria .

Neurological Applications

Compounds like (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone are being investigated for their effects on neurological disorders. The ability of such compounds to cross the blood-brain barrier makes them candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrimidine derivatives revealed that specific modifications led to enhanced cytotoxicity against A431 vulvar epidermal carcinoma cells. The presence of the (2-chloro-6-fluorophenyl) moiety was noted to contribute to this activity, suggesting that similar compounds could be developed for targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study involving various pyrimidine derivatives, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis, a common target for antibiotic development .

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis:

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s chlorofluorophenyl and dimethylpyrimidine groups enhance lipophilicity compared to the catalog compound’s fluoropyridine and polar methanol group. This difference may influence membrane permeability or metabolic stability in bioactive contexts.

Electronic Effects :

- The electron-withdrawing chloro and fluoro substituents on the phenyl ring in the target compound could stabilize negative charges or modulate aromatic electrophilicity, unlike the electron-deficient fluoropyridine in the catalog compound.

Conformational Rigidity: The methanone group in the target compound imposes rigidity at the pyrrolidine’s 1-position, while the catalog compound’s hydroxyl group allows for hydrogen bonding, possibly enhancing solubility .

Inferred Physicochemical Properties

While experimental data are scarce, structural features suggest:

- Solubility: The catalog compound’s hydroxyl group may confer higher aqueous solubility than the target’s lipophilic methanone and methylated pyrimidine.

- Reactivity: The dimethylpyrimidine’s ether linkage in the target compound is less prone to hydrolysis than the catalog compound’s methanol group, which could undergo oxidation or conjugation.

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 2034474-77-4 , has garnered attention for its potential biological activities, particularly in the context of antiviral and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.8 g/mol . The compound features a chloro and fluorine substitution on the phenyl ring, which may influence its biological interactions.

Antiviral Activity

Research indicates that compounds with similar substitutions, particularly those involving 2-chloro and 6-fluoro groups, exhibit significant antiviral properties. For instance, studies have shown that related compounds demonstrate potent activity against HIV-1, with some achieving picomolar activity against wild-type strains and clinically relevant mutants. This suggests that the structural modifications in this class of compounds may enhance their efficacy against viral targets .

Table 1: Antiviral Activity Comparison

| Compound Name | IC50 (nM) | Virus Target |

|---|---|---|

| Compound A | 0.5 | HIV-1 |

| Compound B | 1.2 | HIV-1 |

| (2-Chloro-6-fluorophenyl)(...) | TBD | TBD |

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of related pyrimidine derivatives. For example, certain pyrimidine nucleoside analogs have shown to inhibit cell proliferation in cancer cell lines significantly . The specific activity of this compound against various bacterial strains remains to be fully elucidated.

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of several pyrimidine derivatives, including those structurally related to (2-Chloro-6-fluorophenyl)(...). These studies highlighted the importance of specific substitutions in enhancing biological activity against target pathogens .

Study Example:

In one experiment, a series of compounds were tested for their ability to inhibit HIV replication. The results indicated that modifications at the C5 and C6 positions significantly impacted antiviral efficacy, suggesting a promising avenue for further development of antiviral agents based on this scaffold .

While specific mechanisms for this compound have not been fully characterized, it is hypothesized that the presence of both chloro and fluorine atoms may facilitate interactions with viral enzymes or bacterial receptors, thereby inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.